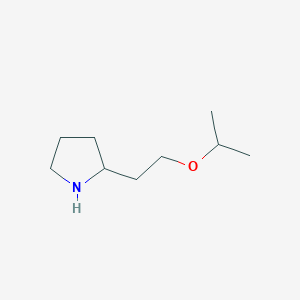

2-(2-Isopropoxyethyl)pyrrolidine

Description

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-(2-propan-2-yloxyethyl)pyrrolidine |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-5-9-4-3-6-10-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

GUSXQYISYCLQQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A common method involves alkylating pyrrolidine or its derivatives with 2-isopropoxyethyl halides or equivalents. This reaction typically proceeds under basic conditions to promote nucleophilic substitution on the alkylating agent.

| Parameter | Typical Conditions |

|---|---|

| Base | Potassium carbonate (K2CO3), sodium hydride (NaH) |

| Solvent | Acetone, dimethylformamide (DMF), or ethanol |

| Temperature | Ambient to reflux (25–80 °C) |

| Reaction time | Several hours (3–12 h) |

| Work-up | Extraction with organic solvents, washing, drying |

This approach is exemplified in the preparation of related 2-substituted pyrrolidines where hydroxyalkyl or alkoxyalkyl groups are introduced via alkyl halides (e.g., 2-isopropoxyethyl chloride).

Use of Protected Intermediates and Ring Functionalization

Another strategy involves the use of protected intermediates such as pyrrolidone derivatives, which are functionalized and then reduced to yield the desired pyrrolidine compound.

For example, in the synthesis of similar pyrrolidine derivatives, pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base to form tert-butyl pyrrolidone formate intermediates. These intermediates can then undergo Grignard reactions with appropriate aryl or alkyl bromides, followed by acid-catalyzed dehydration and reduction steps to yield substituted pyrrolidines with high enantioselectivity.

Although this method is more complex, it allows for precise control over stereochemistry and functional group placement.

Catalytic Hydrogenation Methods

Hydrogenation of unsaturated pyrroline intermediates is a well-established route to produce substituted pyrrolidines. Platinum-based catalysts such as platinum (IV) oxide or platinum on carbon (Pt/C) are commonly used in alcoholic solvents (ethanol/methanol mixtures) at ambient temperature.

This method is suitable for preparing chiral 2-substituted pyrrolidines with good optical purity and scalability.

Detailed Preparation Protocol (Inferred for this compound)

Based on analogous procedures and chemical logic, the following is a plausible preparation method for this compound:

Step 1: Synthesis of 2-Isopropoxyethyl Halide

- Starting from 2-isopropoxyethanol, convert the hydroxyl group to a leaving group such as chloride or bromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

- Reaction conditions: 0–50 °C, inert atmosphere, solvent such as dichloromethane or chloroform.

Step 2: Alkylation of Pyrrolidine

- React pyrrolidine with 2-isopropoxyethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetone.

- Conditions: Stirring at 40–80 °C for 6–12 hours.

- The nucleophilic nitrogen of pyrrolidine attacks the alkyl halide, forming this compound.

Step 3: Purification

- After reaction completion, quench with water and extract the organic layer with ethyl acetate.

- Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or column chromatography.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Halide formation | 2-isopropoxyethanol, SOCl2 or PBr3 | 0–50 °C, inert atmosphere | Formation of 2-isopropoxyethyl chloride/bromide |

| 2. Alkylation | Pyrrolidine, 2-isopropoxyethyl halide, K2CO3 | 40–80 °C, 6–12 h, DMF or acetone | Formation of this compound |

| 3. Work-up and purification | Water, ethyl acetate, Na2SO4 | Extraction, drying, concentration | Isolated pure product by distillation or chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyethyl)pyrrolidine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the isopropoxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced pyrrolidine derivatives

Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

2-(2-Isopropoxyethyl)pyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Modifications

Analysis :

- Steric and Electronic Effects : The isopropoxyethyl group in the target compound introduces steric bulk and ether functionality, which may enhance membrane permeability compared to hydroxymethyl or fluorinated analogs. Fluorinated derivatives (e.g., 3,3,4,4-tetrafluoropyrrolidine) maintain potency due to fluorine’s electronegativity and metabolic stability .

- Stereochemical Influence: D-Proline substitution (compound 31) significantly reduces potency, emphasizing the role of stereochemistry in receptor binding. Similarly, (S)-2-(morpholinomethyl)prolidine’s catalytic efficacy highlights the importance of chiral centers in asymmetric synthesis .

Analysis :

Pharmacological and Industrial Relevance

- 2-(Hydroxymethyl)pyrrolidine : Marketed globally for use in drug synthesis (e.g., CXCR2 inhibitors) with a 2016 valuation of $2,500/license .

- Fluorolintane (1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine) : A research chemical with isomers showing varied receptor binding, illustrating the impact of aromatic substituents on activity .

Biological Activity

2-(2-Isopropoxyethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrrolidine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on recent studies and findings.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study on pyrrolidine derivatives demonstrated that certain modifications could enhance antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa .

Anticancer Properties

Pyrrolidine-based compounds have been explored for their anticancer potential. Research indicates that modifications in the pyrrolidine structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds containing a pyrrolidine moiety have shown promising results against human lung (A549) and liver (HepG2) cancer cells, with IC50 values indicating significant antiproliferative effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Pyrrolidine derivatives have been identified as potential cholinesterase inhibitors, with some compounds demonstrating low IC50 values, indicating strong inhibitory activity .

Study 1: Antimicrobial Efficacy

A recent investigation synthesized several pyrrolidine derivatives, including this compound, and tested their antimicrobial efficacy. The results showed that certain derivatives exhibited up to 70% inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could significantly enhance antimicrobial potency .

Study 2: Anticancer Activity

In another study, a series of pyrrolidine derivatives were tested against various cancer cell lines. Among them, this compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- Chiral resolution methods :

- Biological impact :

What are the documented biochemical applications of this compound in receptor binding studies, and what experimental models are typically used?

Basic Research Question

- Receptor binding assays :

- In vitro models :

- HEK293 cells transfected with human receptors .

- Primary neuronal cultures for neuropharmacology studies .

How can researchers address discrepancies in reported reaction yields when scaling up the synthesis of this compound under different catalytic systems?

Advanced Research Question

- Root-cause analysis :

- Mitigation strategies :

What safety protocols are recommended for handling this compound based on structurally analogous compounds?

Basic Research Question

- Hazard assessment :

- Storage :

- Anhydrous conditions (desiccator) to prevent hydrolysis .

- Temperature: 2–8°C for long-term stability .

What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

Advanced Research Question

- In silico approaches :

- Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., dopamine D₂) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

- Validation :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) .

- Mutagenesis studies : Confirm critical binding residues predicted computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.